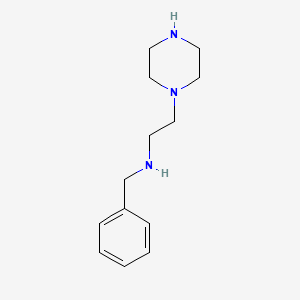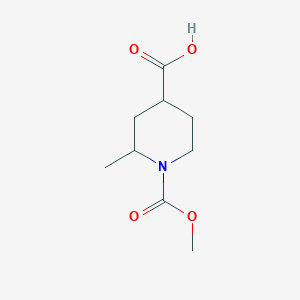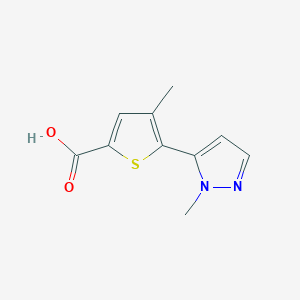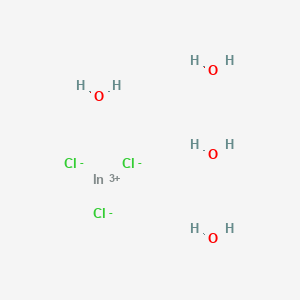
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE is an organic compound with the molecular formula C10H8Cl2N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two chlorine atoms attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE typically involves the reaction of 2,3-dichloroaniline with pyrazine-2,6-diamine under specific conditions. One common method includes:
Starting Materials: 2,3-dichloroaniline and pyrazine-2,6-diamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
科学的研究の応用
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, leading to inhibition of its function .
類似化合物との比較
Similar Compounds
2,3-Diaminopyrazine: Lacks the dichlorophenyl group, making it less hydrophobic.
3-(2,4-Dichlorophenyl)pyrazine-2,6-diamine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
3-(2,3-Dichlorophenyl)pyridine-2,6-diamine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE is unique due to the presence of both the dichlorophenyl group and the pyrazine ring, which confer specific chemical properties and biological activities. The dichlorophenyl group enhances its hydrophobicity, while the pyrazine ring provides a versatile scaffold for further functionalization .
特性
CAS番号 |
212778-83-1 |
|---|---|
分子式 |
C10H8Cl2N4 |
分子量 |
255.10 g/mol |
IUPAC名 |
3-(2,3-dichlorophenyl)pyrazine-2,6-diamine |
InChI |
InChI=1S/C10H8Cl2N4/c11-6-3-1-2-5(8(6)12)9-10(14)16-7(13)4-15-9/h1-4H,(H4,13,14,16) |
InChIキー |
CQGJBSYKOSGFBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)



